Dimethyl(propyl)sulfanium iodide
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Overview
Description
Dimethyl(propyl)sulfanium iodide is an organosulfur compound belonging to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic substituents. In this case, the sulfur atom is bonded to two methyl groups and one propyl group, with iodide serving as the counterion. Sulfonium salts are known for their diverse reactivity and applications in organic synthesis, particularly in the formation of sulfur ylides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(propyl)sulfanium iodide can be synthesized through the alkylation of thioethers with alkyl halides. A common method involves the reaction of dimethyl sulfide with propyl iodide:
(CH3)2S+C3H7I→(CH3)2S+C3H7I−
This reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the iodide ion acts as the leaving group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(propyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium salts back to thioethers.
Substitution: The sulfonium group can participate in nucleophilic substitution reactions, forming sulfur ylides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Strong bases like sodium hydride (NaH) are employed to generate sulfur ylides.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thioethers: Formed through reduction.
Sulfur Ylides: Formed through substitution reactions.
Scientific Research Applications
Dimethyl(propyl)sulfanium iodide has several applications in scientific research:
Biology: Sulfonium salts are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the therapeutic potential of sulfonium compounds in drug development.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dimethyl(propyl)sulfanium iodide primarily involves the formation of sulfur ylides. These ylides act as nucleophiles, attacking electrophilic centers in various substrates. The reaction typically proceeds through the following steps:
Deprotonation: A strong base deprotonates the sulfonium salt, generating the ylide.
Nucleophilic Attack: The ylide attacks an electrophilic carbon, forming a zwitterionic intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, such as an epoxide or cyclopropane.
Comparison with Similar Compounds
Similar Compounds
Trimethylsulfonium iodide: Similar structure but with three methyl groups instead of two methyl and one propyl group.
Dimethylsulfonium methylide: A related ylide-forming compound used in similar synthetic applications.
Uniqueness
Dimethyl(propyl)sulfanium iodide is unique due to its specific substituent pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of a propyl group can introduce steric and electronic effects that differentiate it from other sulfonium salts.
Properties
CAS No. |
52238-40-1 |
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Molecular Formula |
C5H13IS |
Molecular Weight |
232.13 g/mol |
IUPAC Name |
dimethyl(propyl)sulfanium;iodide |
InChI |
InChI=1S/C5H13S.HI/c1-4-5-6(2)3;/h4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
NUSXMKGPZWJZSY-UHFFFAOYSA-M |
Canonical SMILES |
CCC[S+](C)C.[I-] |
Origin of Product |
United States |
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